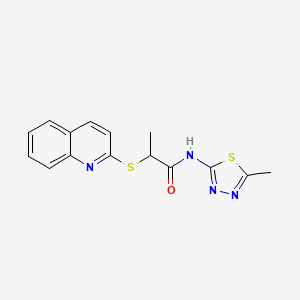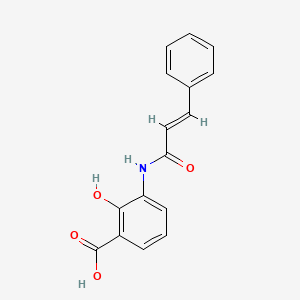
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone, also known as PNH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PNH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. PNH has been studied extensively for its ability to act as a ligand and form complexes with metal ions, as well as its potential as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is based on the formation of a complex between 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone and a metal ion. When 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone binds to a metal ion, the resulting complex exhibits fluorescence properties that can be measured using a spectrofluorometer. The intensity of the fluorescence is proportional to the concentration of the metal ion, allowing for accurate detection and quantification.
Biochemical and Physiological Effects
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been shown to have minimal biochemical and physiological effects in laboratory experiments. This makes it an ideal probe for studying metal ion concentrations in biological samples, as it does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is its high sensitivity and selectivity for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can detect metal ions at concentrations as low as nanomolar levels, making it a powerful tool for studying metal ion concentrations in biological samples. However, one limitation of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is its potential for photobleaching, which can reduce the intensity of the fluorescence signal over time.
Orientations Futures
There are several potential future directions for research involving 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone. One area of interest is the development of new fluorescent probes based on the 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone structure. Researchers are also investigating the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a tool for studying metal ion homeostasis in cells and tissues.
Méthodes De Synthèse
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can be synthesized through a simple condensation reaction between 1H-pyrrole-2-carbaldehyde and 4-nitrophenylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The synthesis of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is relatively straightforward and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been widely studied for its potential applications in scientific research. One of the most notable uses of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is as a fluorescent probe for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can form complexes with a variety of metal ions, including copper, zinc, and iron. These complexes exhibit fluorescence properties, which can be used to detect and quantify the presence of metal ions in biological samples.
Propriétés
IUPAC Name |
4-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)11-5-3-9(4-6-11)14-13-8-10-2-1-7-12-10/h1-8,12,14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZGRXVYRTOEB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6128711.png)


![4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)benzonitrile](/img/structure/B6128743.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)
![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)